molecular formula C5H5N3O B1582110 吡啶二氮-3-甲酰胺 CAS No. 5450-54-4

吡啶二氮-3-甲酰胺

货号 B1582110
CAS 编号: 5450-54-4
分子量: 123.11 g/mol
InChI 键: DMYLUKNFEYWGCH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridazine-3-carboxamide is a compound with the CAS Number: 5450-54-4 . It is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .


Synthesis Analysis

A series of novel derivatives with an N-(methyl-d3)pyridazine-3-carboxamide skeleton that bind to the TYK2 pseudokinase domain were designed, synthesized, and evaluated . Another study described the design and synthesis of a series of pyridazine-3-carboxamides to be CB2-selective agonists via a combination of scaffold hopping and bioisosterism strategies .


Molecular Structure Analysis

The molecular structure of Pyridazine-3-carboxamide is characterized by a six-membered ring with two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry, both because of their excellent chemistry and because of their potential applications in medicinal chemistry and optoelectronics . Recent advances in [3 + n] cycloaddition reactions in the pyridazine series have been reported .


Physical And Chemical Properties Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

科学研究应用

Monoamine Oxidase Inhibition

Pyridazine derivatives, including those with a 3-carboxamide group, have been used as monoamine oxidase (MAO) inhibitors. These compounds can influence neurotransmitter levels and are relevant in treating disorders such as depression .

Gonadotropin-Releasing Hormone Antagonism

The 3-carboxamide moiety on a pyridazine scaffold is present in non-peptidic human gonadotropin-releasing hormone (GnRH) receptor antagonists like relugolix. This application is significant in managing conditions like prostate cancer .

Tyrosine Kinase Inhibition

Pyridazine-3-carboxamide structures have been utilized as allosteric inhibitors of tyrosine kinase 2 (TYK2), which play a role in autoimmune diseases and cancer treatment strategies .

Cardiac Phosphodiesterase-III Inhibition

Some pyridazine derivatives, including those with modifications at the 3-carboxamide position, have shown potential as inhibitors of cardiac phosphodiesterase-III (PDE-III). This is important for developing cardiovascular therapeutics .

Anticancer Activity

Pyridazine compounds with a 3-carboxamide substitution have been explored for their anticancer properties, targeting specific cellular mechanisms such as cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation .

Enhanced Potency in Drug Development

Modifications of the N-substituent at the 3-carboxamide position have led to enhanced potency in various pharmacological agents, showcasing the versatility of this moiety in medicinal chemistry .

Springer - The pyridazine heterocycle in molecular recognition and drug Springer - Biologically Active Pyridazines and Pyridazinone Derivatives ResearchGate - Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents

作用机制

Target of Action

Pyridazine-3-carboxamide is a highly selective inhibitor of protein tyrosine kinase 2 (TYK2) that targets the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway . TYK2 is an emerging drug target for various human autoimmune diseases .

Mode of Action

Pyridazine-3-carboxamide interacts with its target, TYK2, in a unique way. It inhibits TYK2 kinase in three distinct states: the autoinhibited state and two activated states for autophosphorylation and phosphorylation of downstream protein substrates . Its binding to the TYK2 pseudokinase domain in the autoinhibited state restricts the essential dynamics of the TYK2 kinase domain required for kinase activity . Furthermore, it binds competitively with ATP in the pseudokinase domain, and also directly prevents formation of the active state of TYK2 through steric clashes .

Biochemical Pathways

The primary biochemical pathway affected by Pyridazine-3-carboxamide is the JAK-STAT pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into the cell’s nucleus, which results in DNA transcription and activity within the cell. The inhibition of TYK2 by Pyridazine-3-carboxamide impacts this pathway, leading to changes in the cell’s response to external signals .

Pharmacokinetics

It is known that the compound has reasonable pk exposures . More research is needed to fully understand the ADME properties of Pyridazine-3-carboxamide and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Pyridazine-3-carboxamide’s action primarily involve the inhibition of TYK2. This results in the silencing of chordotonal neurons and a decrease in intracellular Ca2+ levels . Unlike Group 9 and 29 insecticides, which hyperactivate chordotonal neurons and increase Ca2+ levels, active metabolites of Pyridazine-3-carboxamide silence these neurons .

安全和危害

Pyridazine-3-carboxamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

未来方向

The pyridazine ring is advocated as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles, either as a scaffolding element or a pharmacophoric moiety . This makes a compelling case for broader application of Pyridazine-3-carboxamide as a privileged structural element in drug design .

属性

IUPAC Name

pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5(9)4-2-1-3-7-8-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYLUKNFEYWGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278762
Record name pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine-3-carboxamide

CAS RN

5450-54-4
Record name 3-Pyridazinecarboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridazinecarboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9BP2E4PY6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a cooled solution of pyridazine-3-carboxylic acid (1.0 g, 8.06 mmol) in tetrahydrofuran (40 mL) in a dry-ice bath was added 4-methyl-morpholine (0.9 g, 8.87 mmol) and isopropyl chloroformate (1.1 g, 8.87 mmol) slowly. The reaction was stirred at −30° C. for 6 hours, then an aqueous solution of ammonia (8 mL, 10% W/W) was added. The resulting mixture was stirred at room temperature overnight, washed with a saturated aqueous solution of potassium bisulfate (50 mL). The aqueous layer was extracted with ethyl acetate (30 mL×3). The combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to afford 202.5 mg of the desired product (yield was 20.4%). MS obsd. (ESI+) [(M+H)+] 124, 1H NMR (400 MHz, CD3OD) δ ppm 9.45-9.35 (t, J=1.6 Hz, 1 H), 8.58 (s, 1 H), 8.23-8.15 (d, J=7.6 Hz, 1 H), 7.98-7.88 (m, 2 H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Yield
20.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Pyridazine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
Pyridazine-3-carboxamide
Reactant of Route 4
Pyridazine-3-carboxamide
Reactant of Route 5
Pyridazine-3-carboxamide
Reactant of Route 6
Pyridazine-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。